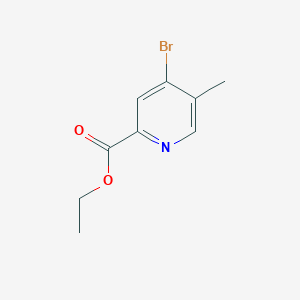
Ethyl 4-bromo-5-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2. It is an ester derivative of picolinic acid, specifically substituted with a bromine atom at the 4-position and a methyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromo-5-methylpicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-substituted derivatives.
Reduction: Formation of 4-bromo-5-methylpicolinyl alcohol.
Oxidation: Formation of 4-bromo-5-methylpicolinic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-methylpicolinate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-5-methylpicolinate involves its interaction with specific molecular targets. The bromine atom and ester group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Ethyl 4-bromo-3-methylpicolinate
- Ethyl 4-chloro-5-methylpicolinate
- Ethyl 4-bromo-5-ethylpicolinate
Comparison: Ethyl 4-bromo-5-methylpicolinate is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to ethyl 4-bromo-3-methylpicolinate, the 5-methyl substitution may result in different steric and electronic effects, leading to variations in reactivity and selectivity in chemical reactions. Similarly, the presence of a bromine atom distinguishes it from ethyl 4-chloro-5-methylpicolinate, potentially affecting its interactions with biological targets .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
ethyl 4-bromo-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 |
Clave InChI |
CMNPIGLMPBCYBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


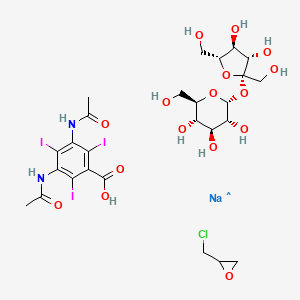
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
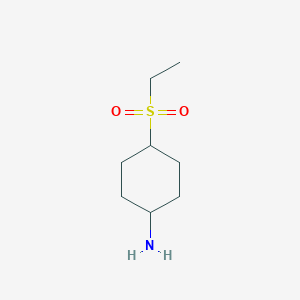

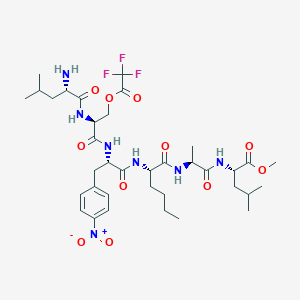
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
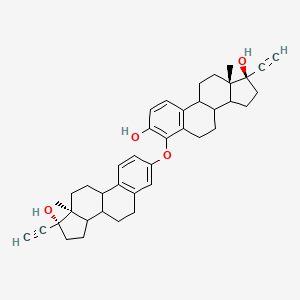

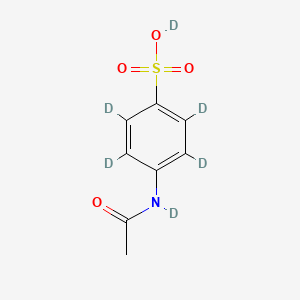

![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
